molecular formula C28H32N2O6S4 B12399455 Alintegimod CAS No. 1378535-08-0

Alintegimod

货号: B12399455
CAS 编号: 1378535-08-0
分子量: 620.8 g/mol
InChI 键: PSBCCRKKPBQYJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alintegimod, also known as 7HP349, is a small molecule drug developed by 7 Hills Pharma LLC. It is an integrin activator that targets integrins such as α4β1 and ITGAL&ITGB2. This compound is currently under investigation for its potential to enhance the effectiveness of cancer immunotherapies and infectious disease vaccines .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Alintegimod involves multiple steps, including the formation of organic heterocyclic compounds. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is formulated as a softgel capsule for oral administration .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in public sources. The compound is produced by 7 Hills Pharma LLC and is currently in clinical development stages .

化学反应分析

Types of Reactions

Alintegimod undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Detailed information on the exact products is not publicly available .

科学研究应用

Alintegimod has a wide range of scientific research applications, including:

作用机制

Alintegimod exerts its effects by selectively activating integrins such as LFA-1 and VLA-4. These integrins play a crucial role in stabilizing cell-cell interactions required for effective immune responses. By activating these integrins, this compound enhances antigen-specific immune responses and improves the effectiveness of immune checkpoint inhibitors and vaccines .

相似化合物的比较

Similar Compounds

    Pembrolizumab (KEYTRUDA®): An immune checkpoint inhibitor used in cancer treatment.

    Nivolumab (OPDIVO®): Another immune checkpoint inhibitor used in cancer treatment.

Uniqueness of Alintegimod

This compound is unique in its mechanism of action as an integrin activator, which distinguishes it from other immune checkpoint inhibitors. While pembrolizumab and nivolumab target immune checkpoints, this compound enhances integrin-mediated cell adhesion, providing a novel approach to overcoming resistance to immunotherapies .

属性

CAS 编号

1378535-08-0

分子式

C28H32N2O6S4

分子量

620.8 g/mol

IUPAC 名称

2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]ethoxy]ethyl N,N-bis(thiophen-2-ylmethyl)carbamate

InChI

InChI=1S/C28H32N2O6S4/c31-27(29(19-23-5-1-15-37-23)20-24-6-2-16-38-24)35-13-11-33-9-10-34-12-14-36-28(32)30(21-25-7-3-17-39-25)22-26-8-4-18-40-26/h1-8,15-18H,9-14,19-22H2

InChI 键

PSBCCRKKPBQYJK-UHFFFAOYSA-N

规范 SMILES

C1=CSC(=C1)CN(CC2=CC=CS2)C(=O)OCCOCCOCCOC(=O)N(CC3=CC=CS3)CC4=CC=CS4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。